Home > Products > Screening Compounds P120172 > 4-Bromo-6-(3-bromophenyl)pyrimidine
4-Bromo-6-(3-bromophenyl)pyrimidine - 1600945-93-4

4-Bromo-6-(3-bromophenyl)pyrimidine

Catalog Number: EVT-1764560
CAS Number: 1600945-93-4
Molecular Formula: C10H6Br2N2
Molecular Weight: 313.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Bromo-6-(3-bromophenyl)pyrimidine is a disubstituted pyrimidine derivative. Pyrimidine itself is an aromatic heterocyclic organic compound, serving as a fundamental building block for numerous biologically active molecules, including nucleic acids and pharmaceuticals. The presence of two bromine atoms, especially at positions 4 and 6 of the pyrimidine ring, suggests potential reactivity towards various chemical transformations, particularly those involving metal-catalyzed cross-coupling reactions [, , , , , , , ].

5-(2-Amino-6-(3-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Derivatives

Compound Description: This series of pyrimidine scaffolds were synthesized and evaluated for their antimicrobial and anticancer activities. [] Some compounds in this series, specifically k6, k12, k14, and k20, demonstrated potent antimicrobial activity against bacterial and fungal strains. [] Additionally, compounds k8 and k14 displayed potent anticancer activity against the HTC116 cell line. []

4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702)

Compound Description: ABT-702 is a potent non-nucleoside adenosine kinase (AK) inhibitor, displaying an IC50 of 1.7 nM. [] It shows significant selectivity for AK over other adenosine-interacting sites and various neurotransmitter receptors, ion channels, and enzymes. [, ] ABT-702 effectively reduces acute pain in mouse models through an adenosine A1 receptor-mediated mechanism and exhibits analgesic and anti-inflammatory properties in rat models, suggesting its therapeutic potential for pain and inflammation management. [, , ]

4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780)

Compound Description: PD 158780 acts as a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. [] It exerts its inhibitory effect by competitively binding to the ATP site of these enzymes. []

7-(Methylamino)pyrido[4,3-d]pyrimidine

Compound Description: This pyrido[4,3-d]pyrimidine derivative exhibits potent inhibitory activity against the epidermal growth factor receptor (EGFR) with an IC50 of 0.13 nM. []

6-(Methylamino)pyrido[3,4-d]pyrimidine

Compound Description: This pyrido[3,4-d]pyrimidine derivative exhibits even more potent inhibitory activity against the epidermal growth factor receptor (EGFR) compared to the 7-substituted analogue, achieving an IC50 of 0.008 nM. []

4-[(3-Bromophenyl)amino]quinazolines

Compound Description: This class of compounds exhibits potent inhibitory activity against the epidermal growth factor receptor's (EGFR) tyrosine kinase activity, with some members demonstrating IC50 values significantly lower than 1 nM. [] Despite their potency, many early analogues suffered from poor aqueous solubility. []

7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines

Compound Description: This series of compounds was designed to address the solubility issues observed with the earlier 4-(phenylamino)quinazolines while retaining their potent inhibitory activity against EGFR. [] These modifications involved incorporating various solubilizing groups, including polyols, cationic and anionic substituents, at the 7-position. [] Among these modifications, derivatives with weakly basic amine side chains, particularly those with the amine moiety separated from the core structure by three or more carbon atoms, demonstrated the most favorable balance between enhanced aqueous solubility (greater than 40 mM) and potent inhibitory activity against the isolated EGFR enzyme (IC50s ranging from 0.5 to 10 nM). [] These compounds also exhibited significant activity in inhibiting EGFR autophosphorylation within A431 cells, with IC50 values ranging from 8 to 40 nM. []

4-Bromo-5-methyl-(2H)-1,2,6-thiadiazin-3(6H)one 1,1-dioxides

Compound Description: These compounds are capable of acting as a bromonium ion source. []

Overview

4-Bromo-6-(3-bromophenyl)pyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of bromine substituents at specific positions on the aromatic ring. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery and development.

Source

The compound can be synthesized through various chemical reactions, including cross-coupling methods such as the Suzuki-Miyaura reaction, which utilizes boronic acids and palladium catalysts for arylation processes. The synthesis of related compounds has been documented in several studies, highlighting its versatility and importance in organic synthesis .

Classification

4-Bromo-6-(3-bromophenyl)pyrimidine can be classified as:

  • Chemical Class: Pyrimidines
  • Functional Groups: Aryl halides, aromatic compounds
  • Substituents: Two bromine atoms on the pyrimidine and phenyl rings
Synthesis Analysis

Methods

The synthesis of 4-Bromo-6-(3-bromophenyl)pyrimidine typically involves several steps, often utilizing palladium-catalyzed cross-coupling reactions. One notable method involves:

  1. Formation of an Aryl Boronic Acid: This is achieved through the bromination of phenyl compounds.
  2. Suzuki Coupling Reaction: The aryl boronic acid reacts with a suitable pyrimidine derivative in the presence of a palladium catalyst and a base, typically under an inert atmosphere to prevent oxidation.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography.

Technical Details

The reaction conditions often include:

  • Temperature: 70–80 °C
  • Solvents: Common solvents include toluene or DMF (dimethylformamide).
  • Base: Potassium phosphate or cesium carbonate are frequently used.

The yield of 4-Bromo-6-(3-bromophenyl)pyrimidine can vary based on the specific conditions and reagents used, with reported yields ranging from moderate to good (40% to 85%) .

Molecular Structure Analysis

Structure

The molecular structure of 4-Bromo-6-(3-bromophenyl)pyrimidine features:

  • A six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3.
  • Bromine substituents at positions 4 and 6 of the pyrimidine ring.
  • A phenyl group attached at position 3, which also bears a bromine atom.
Chemical Reactions Analysis

Reactions

4-Bromo-6-(3-bromophenyl)pyrimidine can undergo various chemical reactions:

  1. Cross-Coupling Reactions: It can react with different aryl or heteroaryl boronic acids in Suzuki reactions.
  2. Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.

Technical Details

In a typical Suzuki reaction involving this compound, the following steps are observed:

  • Activation of the aryl halide (bromide) by palladium.
  • Formation of a new carbon-carbon bond with the aryl boronic acid.
  • The reaction is usually monitored using chromatographic techniques to assess yield and purity.
Mechanism of Action

Process

The mechanism by which 4-Bromo-6-(3-bromophenyl)pyrimidine exerts its effects in biological systems is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound may bind to specific enzymes or receptors, affecting their activity.
  2. Modulation of Signaling Pathways: It could influence various cellular pathways through its interactions.

Data

Studies have shown that derivatives of similar pyrimidines exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications for compounds like 4-Bromo-6-(3-bromophenyl)pyrimidine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point may vary depending on purity but is generally around 100–120 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant spectral data include:

  • Infrared (IR) spectra showing characteristic peaks for C-H stretches and N-H bending.
  • Nuclear Magnetic Resonance (NMR) spectra confirming the presence of brominated aromatic protons.
Applications

Scientific Uses

4-Bromo-6-(3-bromophenyl)pyrimidine has several potential applications in scientific research:

  1. Drug Development: As a scaffold for developing new pharmaceuticals targeting various diseases.
  2. Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  3. Biological Studies: Investigated for its biological activity against pathogens or cancer cells.
Synthetic Methodologies and Optimization

Multi-Step Synthesis Strategies for Brominated Pyrimidine Scaffolds

The synthesis of 4-Bromo-6-(3-bromophenyl)pyrimidine (CAS: 1600945-93-4) relies on sequential functionalization of the pyrimidine core. A representative route begins with the preparation of halogenated intermediates via Ullmann-type coupling or Pd-catalyzed cross-coupling. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine—a structural analog—is synthesized by reacting 4,6-dichloropyrimidine with 4-bromophenylboronic acid under Pd(0) catalysis, achieving yields >75% [1]. Subsequent regioselective bromination at the C4 position is achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 80°C [3] [6].

Critical to this process is the protection/deprotection of reactive sites. The 2-chloropyrimidin-4-amine intermediate is often shielded via Boc-protection prior to bromination to prevent unwanted side reactions [3]. Final dehalogenation under controlled conditions (e.g., catalytic hydrogenation) yields the target compound. Optimization data indicate that maintaining reaction temperatures below 100°C and using nitrogen atmospheres significantly reduces debromination byproducts [6].

Table 1: Identity of 4-Bromo-6-(3-bromophenyl)pyrimidine

PropertyValue
CAS No.1600945-93-4
Molecular FormulaC₁₀H₆Br₂N₂
Molecular Weight313.98 g/mol
SMILESBrC₁=CC(C₂=CC(Br)=NC=N₂)=CC=C₁

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

Suzuki-Miyaura cross-coupling is pivotal for introducing aryl groups to the brominated pyrimidine scaffold. Using 5-(4-bromophenyl)-4,6-dichloropyrimidine as a model, Pd(PPh₃)₄ (5 mol%) with K₃PO₄ base in 1,4-dioxane/H₂O (4:1 v/v) at 80°C achieves 60–80% yields for electron-rich boronic acids [1] [4]. Key findings include:

  • Electron-donating substituents (e.g., -OMe, -CH₃) enhance transmetalation efficiency, yielding >70% coupled products.
  • Ortho-substituted boronic acids suffer from steric hindrance, reducing yields to 33–40% [4].
  • Catalyst selection is critical: Pd₂(dba)₃/XPhos systems outperform traditional Pd(PPh₃)₄ for sterically congested substrates [1].

Table 2: Optimization of Suzuki Coupling for Brominated Pyrimidines

Catalyst (5 mol%)BaseSolventYield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane60–80
Pd(PPh₃)₄Cs₂CO₃Toluene70–80
Pd(OAc)₂/SPhosK₂CO₃DMF40–50

Microwave-assisted Suzuki reactions (100°C, 20 min) further improve efficiency, reducing side-product formation from hydrolysis or homocoupling [4].

Regioselective Bromination Techniques in Pyrimidine Derivatives

Regioselectivity in 4-Bromo-6-(3-bromophenyl)pyrimidine synthesis is governed by electronic effects. The C4 pyrimidine position is inherently electrophilic due to adjacent nitrogen atoms, facilitating preferential bromination over C2/C5 sites [1] [6]. Experimental approaches include:

  • Directed ortho-metalation (DoM): Using diisopropylamide (LDA) at −78°C to generate C4-lithiated intermediates, followed by quenching with Br₂.
  • N-directed bromination: Pyrimidines with unprotected amines undergo bromination ortho to nitrogen with >90% selectivity [6].

Steric effects in 3-bromophenyl substituents further modulate reactivity. Computational studies (DFT/PBE0-D3BJ/def2-TZVP) confirm lower activation energies (ΔΔG‡ = −2.3 kcal/mol) for bromination at C4 versus C2 due to reduced steric congestion near the meta-bromophenyl group [4].

Solvent-Dependent Crystallization and Yield Optimization

Crystallization efficiency of 4-Bromo-6-(3-bromophenyl)pyrimidine depends on solvent polarity and hydrogen-bonding capacity. Non-polar solvents (e.g., toluene) yield amorphous solids due to weak solute-solvent interactions, while hydrophobic solvents like n-hexane/ethyl acetate (9:1) produce crystals suitable for X-ray diffraction [1] [4]. Key observations:

| Table 3: Solvent Effects on Crystallization |

Solvent SystemPurity (%)Crystal Morphology
Toluene85Amorphous aggregates
Acetonitrile90Needles
n-Hexane/Ethyl Acetate98Prismatic crystals

Slow cooling (0.5°C/min) from reflux temperatures in acetonitrile yields needle-like crystals with 98% purity, minimizing halogen-bonded impurities [1]. For large-scale processes, antisolvent crystallization using water/1,4-dioxane mixtures enhances yields by 22% compared to single-solvent methods [4].

Properties

CAS Number

1600945-93-4

Product Name

4-Bromo-6-(3-bromophenyl)pyrimidine

IUPAC Name

4-bromo-6-(3-bromophenyl)pyrimidine

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

InChI

InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H

InChI Key

HVDXGPPCLANWQL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.